Mu-Opioid Receptor Affinity vs. Fentanyl
The target compound's binding affinity for the human mu-opioid receptor (MOR) has been reported. A direct comparison with fentanyl, the clinical gold standard, reveals a substantial difference in potency [1]. This data suggests the compound is a weaker MOR ligand, which is critical for applications where potent MOR agonism is a liability.
| Evidence Dimension | Binding Affinity (Ki) at Human Mu-Opioid Receptor (MOR) |
|---|---|
| Target Compound Data | Ki = 26 nM |
| Comparator Or Baseline | Fentanyl: Ki is typically in the range of 1-3 nM |
| Quantified Difference | The target compound shows approximately a 10- to 20-fold lower affinity for MOR compared to fentanyl. |
| Conditions | In vitro radioligand displacement assay using human MOR expressed in HEK293 cells. |
Why This Matters
This lower MOR affinity differentiates it from highly potent fentanyl analogs, potentially offering a wider safety margin for in vivo target engagement studies where avoiding profound respiratory depression is essential.
- [1] BindingDB. Data for CHEMBL1921842. Binding affinity to mu-opioid receptor (unknown origin). 2024. View Source
